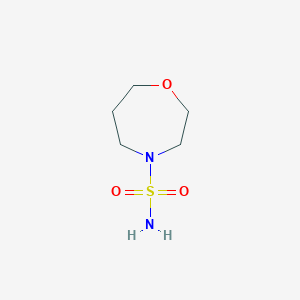

1,4-Oxazepane-4-sulfonamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,4-oxazepane-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O3S/c6-11(8,9)7-2-1-4-10-5-3-7/h1-5H2,(H2,6,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQNISBHTMIOXNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCOC1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251292-93-9 | |

| Record name | 1,4-oxazepane-4-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,4 Oxazepane 4 Sulfonamide and Its Analogues

Strategies for 1,4-Oxazepane (B1358080) Ring Formation

The construction of the seven-membered 1,4-oxazepane ring presents unique synthetic challenges due to entropic and enthalpic factors. Key strategies that have been successfully employed include intramolecular cyclization of linear precursors, ring expansion of smaller heterocyclic systems, and convergent multi-component reactions.

Intramolecular Cyclization Approaches to the Oxazepane Skeleton

Intramolecular cyclization is a common and effective method for the formation of the 1,4-oxazepane ring. This approach involves the formation of a carbon-oxygen or carbon-nitrogen bond in a precursor molecule that already contains the requisite atoms for the seven-membered ring. The choice of reaction conditions, particularly the use of acid or base catalysis, can significantly influence the efficiency and regioselectivity of the ring closure.

Acid-catalyzed intramolecular cyclization is a widely used method for the synthesis of 1,4-oxazepanes. This approach typically involves the activation of a hydroxyl group in an amino alcohol precursor, facilitating nucleophilic attack by the nitrogen atom to form the seven-membered ring.

A notable example involves the Brønsted acid-catalyzed intramolecular etherification. In one study, diversely substituted N-tethered bis-alcohols underwent cyclization in the presence of sulfuric acid in p-dioxane to yield 4,7-disubstituted 1,4-oxazepanes. Careful temperature control was crucial for selective formation of the desired seven-membered ring. This method provides a straightforward route to novel 1,4-oxazepane derivatives in moderate to good yields.

Another strategy utilizes a three-component Mannich-type reaction followed by an acid-catalyzed intramolecular etherification. The reaction of ethanolamines, polyformaldehyde, and N-vinylpyrrolidin-2-one in acetonitrile furnishes intermediates that subsequently cyclize to form 1,4-oxazepane derivatives.

The table below summarizes representative examples of acid-mediated cyclizations for the synthesis of 1,4-oxazepane analogues.

| Starting Materials | Acid Catalyst | Solvent | Product | Yield (%) |

| N-tethered bis-alcohols | H₂SO₄ | p-Dioxane | 4,7-disubstituted 1,4-oxazepanes | Moderate to Good |

| Ethanolamines, Polyformaldehyde, N-vinylpyrrolidin-2-one | Brønsted Acid | Acetonitrile | 4,7-disubstituted 1,4-oxazepanes | Moderate to Good |

Table 1: Examples of Acid-Mediated Intramolecular Cyclizations for 1,4-Oxazepane Synthesis.

Base-mediated intramolecular cyclizations offer an alternative and often complementary approach to the synthesis of 1,4-oxazepanes. These reactions typically proceed via the deprotonation of a nucleophile, such as an amine or an alcohol, which then attacks an electrophilic center within the same molecule to effect ring closure.

A significant advancement in this area is the base-mediated 7-exo-dig intramolecular cyclization of Betti-propargyl precursors. This method allows for the efficient synthesis of 1,4-oxazepine (B8637140) derivatives under mild, metal-free conditions. The seven-membered heterocycles are generated from the intramolecular cyclization of Betti bases, which are propargylated using propargyl bromide in the presence of a base. This protocol is applicable to a broad range of aldehydes and 2-aminopyridines. nih.gov

In another example, the synthesis of imidazole-fused 1,4-benzoxazepines is achieved through a 7-exo-dig cyclization. The reaction of benzimidazole derivatives with sodium hydride in DMF promotes the cyclization to form the desired fused oxazepine ring system. wikipedia.org This approach has been used to synthesize a variety of derivatives with different substitution patterns. wikipedia.org

The following table provides examples of base-mediated ring closures for the synthesis of 1,4-oxazepane and its analogues.

| Precursor | Base | Solvent | Product | Yield (%) |

| Propargylated Betti Bases | Not specified | Not specified | 1,4-Oxazepine derivatives | Not specified nih.gov |

| Benzimidazole derivative | NaH | DMF | (Z)-7-Benzylidene-6,7-dihydrobenzo[f]benzo wikipedia.orgresearchgate.netimidazo[1,2-d] nih.govwikipedia.orgoxazepane | 50 wikipedia.org |

| Benzimidazole derivative | NaH | DMF | (E)-7-Benzylidene-6,7-dihydrobenzo[f]benzo wikipedia.orgresearchgate.netimidazo[1,2-d] nih.govwikipedia.orgoxazepane | 10 wikipedia.org |

| Benzimidazole derivative | NaH | DMF | (Z)-7-(4-Methoxybenzylidene)-6,7-dihydrobenzo[f]benzo wikipedia.orgresearchgate.netimidazo[1,2-d] nih.govwikipedia.orgoxazepane | 40 wikipedia.org |

| Benzimidazole derivative | NaH | DMF | 6-Methylbenzo[f]benzo wikipedia.orgresearchgate.netimidazo[1,2-d] nih.govwikipedia.orgoxazepane | 64 wikipedia.org |

Table 2: Representative Base-Mediated Intramolecular Cyclizations.

Radical cyclizations provide a powerful tool for the construction of cyclic systems, including seven-membered rings like 1,4-oxazepane. These reactions involve the generation of a radical species that undergoes an intramolecular addition to an unsaturated functional group, such as an alkene or alkyne, to form the cyclic product. While specific examples leading directly to the 1,4-oxazepane-4-sulfonamide are scarce, the principles of radical cyclization can be applied to appropriately designed precursors.

One relevant strategy is atom transfer radical cyclization (ATRC). Although not directly applied to 1,4-oxazepane synthesis in the reviewed literature, ATRC has been successfully used to construct substituted pyrrole rings, which demonstrates its potential for forming nitrogen-containing heterocycles. nih.gov A hypothetical approach for a 1,4-oxazepane derivative could involve a precursor containing an N-allyl or N-propargyl group and a tethered radical precursor. The intramolecular cyclization of the generated radical onto the unsaturated bond would lead to the formation of the seven-membered ring.

The success of such a cyclization would depend on the kinetics of the 7-endo versus a potential 6-exo cyclization, which can be influenced by the nature of the substituents and the reaction conditions.

Further research is required to explore the feasibility and efficiency of radical cyclization pathways for the direct synthesis of the 1,4-oxazepane skeleton.

Ring Expansion Methodologies for Seven-Membered Oxazepanes

Ring expansion of smaller, more readily available heterocyclic systems provides an elegant and efficient route to seven-membered rings like 1,4-oxazepanes. This strategy avoids the challenges often associated with the direct formation of medium-sized rings.

A notable example is the ring expansion of morpholine (B109124) derivatives. The reaction of 4-benzyl-3-chloromethylmorpholine with phenoxide anions leads to the formation of 4-benzyl-6-phenoxy-1,4-oxazepanes in substantial amounts, alongside the expected substitution product. researchgate.net This transformation is proposed to proceed through neighboring group participation, leading to the formation of an ambident aziridinium (B1262131) cation intermediate, which is then attacked by the phenoxide at the less hindered carbon, resulting in the expanded seven-membered ring. researchgate.net

This methodology offers a practical approach to substituted 1,4-oxazepanes from readily accessible morpholine precursors. The reaction conditions and the nature of the nucleophile can influence the ratio of ring expansion to direct substitution products.

Multi-Component Reactions for Oxazepane Scaffolds

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. These reactions are highly atom-economical and offer a rapid and efficient way to generate molecular diversity. While the direct synthesis of the simple 1,4-oxazepane ring via MCRs is not extensively reported, certain MCRs, particularly the Ugi four-component reaction (U-4CR), have been employed to synthesize fused 1,4-oxazepine derivatives.

For instance, a one-pot synthesis of dibenz[b,f] nih.govwikipedia.orgoxazepine-11(10H)-carboxamides has been developed utilizing an Ugi four-component reaction followed by a microwave-assisted intramolecular nucleophilic aromatic substitution (SNAAr). ust.hk The U-4CR of 2-aminophenols, an isocyanide, an aldehyde, and a carboxylic acid produces a linear intermediate which, upon treatment with a base under microwave irradiation, undergoes cyclization to form the tricyclic dibenz[b,f] nih.govwikipedia.orgoxazepine scaffold in good yields. ust.hk The use of Mg(ClO₄)₂ as a Lewis acid catalyst in the Ugi reaction was found to be effective. ust.hk

The Passerini reaction, another important isocyanide-based MCR, involves an isocyanide, a carbonyl compound, and a carboxylic acid to form an α-acyloxy amide. While not directly yielding a 1,4-oxazepane ring in a single step, the functional groups introduced by the Passerini reaction could serve as handles for subsequent cyclization to form the desired seven-membered ring.

The following table summarizes a key example of a multi-component reaction strategy for a 1,4-oxazepine derivative.

| MCR Type | Components | Key Steps | Product | Yield (%) |

| Ugi-4CR | 2-Aminophenol, Cyclohexyl isocyanide, 2-Chloro-5-nitrobenzaldehyde, 2-Bromobenzoic acid | 1. U-4CR with Mg(ClO₄)₂2. Microwave-assisted intramolecular SNAr with K₂CO₃ | Dibenz[b,f] nih.govwikipedia.orgoxazepine-11(10H)-carboxamides | 61-85 ust.hk |

Table 3: Multi-Component Reaction Strategy for a Fused 1,4-Oxazepine System.

Introduction of the Sulfonamide Functional Group

The incorporation of the sulfonamide functional group is a critical step in the synthesis of this compound and its derivatives. This is typically achieved either by reacting the pre-formed 1,4-oxazepane amine with a sulfonylating agent or by forming the sulfonamide on a linear precursor prior to the ring-closing step.

Sulfonylation Reactions Utilizing Sulfonyl Chlorides

The most conventional and widely employed method for the synthesis of sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. researchgate.net This approach is foundational in organic synthesis for creating the robust S-N bond characteristic of sulfonamides. researchgate.net In the context of 1,4-oxazepane derivatives, this strategy has been effectively used on precursors.

In a notable synthetic approach to chiral 1,4-oxazepane-5-carboxylic acids, researchers started with a polymer-supported homoserine derivative. researchgate.netrsc.org The secondary amine on the solid support was reacted with various substituted nitrobenzenesulfonyl chlorides to yield the corresponding N-sulfonylated intermediates. researchgate.netrsc.orgrsc.org This reaction establishes the sulfonamide moiety early in the synthetic sequence, which then persists through subsequent alkylation and cyclization steps. researchgate.netrsc.org The choice of sulfonyl chloride is critical as the substituent on the aromatic ring can influence reaction kinetics and can be chosen to facilitate later synthetic transformations, such as the reduction of a nitro group to an amine. researchgate.netrsc.org

For instance, the alkylation of intermediates bearing a 4-methoxy-2-nitrobenzenesulfonyl group or a tosyl group required significantly longer reaction times to reach completion, demonstrating the electronic influence of the sulfonyl chloride substituent. nih.gov The general process of preparing sulfonyl chlorides often involves the oxidative chlorination of sulfur compounds like thiols or thioacetates. researchgate.net

Table 1: Examples of Sulfonylating Agents in the Synthesis of 1,4-Oxazepane Precursors

| Sulfonylating Agent | Resulting Sulfonamide Group | Reference |

|---|---|---|

| 2-Nitrobenzenesulfonyl chloride | 2-Nitrobenzenesulfonamide | rsc.org |

| 4-Methoxy-2-nitrobenzenesulfonyl chloride | 4-Methoxy-2-nitrobenzenesulfonamide | nih.gov |

| Tosyl chloride | p-Toluenesulfonamide (Tosyl) | nih.gov |

Direct Synthesis of Sulfonamides from Precursors

Direct synthesis methods aim to construct the sulfonamide group from readily available starting materials, sometimes bypassing the need to isolate the often-reactive sulfonyl chloride intermediates. A prominent strategy involves forming the sulfonamide on an acyclic precursor before the crucial cyclization step that forms the 1,4-oxazepane ring.

A key example is the synthesis of N-phenacyl nitrobenzenesulfonamides from a resin-bound homoserine derivative. rsc.orgresearchgate.net In this multi-step sequence, the sulfonamide bond is formed by reacting the amino acid derivative with a nitrobenzenesulfonyl chloride. rsc.org This N-sulfonylated product is then alkylated before a cleavage and cyclization cascade yields the final 1,4-oxazepane structure. rsc.orgresearchgate.net This "precursor-sulfonylation" strategy is advantageous as it allows for the introduction of the sulfonamide group under well-controlled conditions on a simpler, non-cyclic molecule.

More recent advancements have enabled the one-pot synthesis of sulfonamides from entirely different precursors. One such method merges traditional amide coupling partners—carboxylic acids and amines—to generate sulfonamides. princeton.edu This is achieved through a copper-catalyzed aromatic decarboxylative halosulfonylation, which converts aromatic acids into sulfonyl chlorides in situ, followed by immediate reaction with an amine. princeton.edu This process avoids the pre-functionalization of the starting materials and the isolation of the sulfonyl chloride. princeton.edu

Green Chemistry Approaches in Sulfonamide Synthesis

In line with the principles of sustainable chemistry, several environmentally benign methods for sulfonamide synthesis have been developed. tandfonline.com These approaches aim to reduce waste, avoid hazardous organic solvents, and improve energy efficiency.

One notable green methodology describes the synthesis of sulfonamides in water. rsc.org This procedure uses equimolar amounts of the amine and an arylsulfonyl chloride, eliminating the need for organic bases. The product is isolated through simple filtration after acidification, leading to excellent yields and purity without requiring further chromatographic purification. rsc.org

Another significant advancement is the use of mechanochemistry, which allows for solvent-free reactions. rsc.org A one-pot, two-step mechanochemical procedure has been demonstrated for sulfonamide synthesis using a ball mill. rsc.org The process involves a tandem oxidation-chlorination of disulfides to generate the sulfonyl chloride intermediate, followed by amination. rsc.org This method is not only solvent-free but also utilizes cost-effective and environmentally friendly reagents. rsc.org Further green protocols have been developed using reusable choline chloride-based deep eutectic solvents (DESs), which allow for high yields at ambient temperatures. researchgate.net

Table 2: Comparison of Green and Traditional Sulfonamide Synthesis Methods

| Feature | Traditional Method | Green Method (in Water) rsc.org | Green Method (Mechanochemical) rsc.org |

|---|---|---|---|

| Solvent | Organic (e.g., Dichloromethane, THF) | Water | Solvent-free |

| Base | Organic base (e.g., Pyridine, Triethylamine) | None required | Solid inorganic reagent |

| Workup | Liquid-liquid extraction, Chromatography | Filtration | Filtration with minimal solvent |

| Waste | Significant organic solvent and salt waste | Primarily aqueous waste | Minimal waste |

| Energy | Often requires heating or cooling | Often at room temperature | Mechanical energy (ball milling) |

Enantioselective and Diastereoselective Synthesis

Creating 1,4-oxazepane derivatives with specific three-dimensional arrangements (stereochemistry) is crucial for their application in medicinal chemistry. Enantioselective and diastereoselective syntheses are employed to control the formation of stereocenters within the heterocyclic ring.

Chiral Auxiliaries and Catalysis in 1,4-Oxazepane Synthesis

Asymmetric synthesis often relies on the use of chiral auxiliaries or chiral catalysts to induce stereoselectivity. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction, after which it is removed. wikipedia.org While specific examples using chiral auxiliaries for this compound are not detailed in the provided sources, the principle is a cornerstone of asymmetric synthesis.

More commonly, chiral catalysts are used to create the desired stereoisomer. A powerful example is the enantioselective synthesis of 1,4-benzoxazepines, a structurally related class of compounds, via the desymmetrization of 3-substituted oxetanes. acs.orgnih.gov This reaction is catalyzed by a confined chiral phosphoric acid (a type of Brønsted acid catalyst), which facilitates a metal-free intramolecular ring-opening of the oxetane by an amine. acs.orgnih.gov This process affords the seven-membered benzoxazepine ring in good to high yields with excellent enantioselectivity (up to 94% enantiomeric excess). acs.orgnih.gov Such catalytic systems demonstrate the potential for achieving high levels of stereocontrol in the formation of 1,4-oxazepane scaffolds.

Control of Stereochemistry in Cyclization Reactions

Controlling the stereochemical outcome during the ring-forming (cyclization) step is a significant challenge in the synthesis of medium-sized rings like 1,4-oxazepanes. nih.gov The inherent flexibility and conformational complexity of a seven-membered ring transition state can make stereocontrol difficult. nih.gov

A detailed study on the synthesis of chiral 1,4-oxazepane-5-carboxylic acids highlights these challenges. researchgate.netrsc.orgrsc.org The synthesis begins with an enantiomerically pure precursor, Fmoc-HSe(TBDMS)-OH, derived from the amino acid homoserine. researchgate.net This ensures that one stereocenter (at position C5 of the final ring) is fixed from the start. However, the subsequent alkylation and cyclization steps create a second stereocenter (at C2), leading to the potential formation of diastereomers. researchgate.netrsc.org

The cleavage of the linear precursor from its solid support using a mixture of trifluoroacetic acid (TFA) and triethylsilane (Et₃SiH) directly induced cyclization, yielding the 1,4-oxazepane derivatives as a mixture of inseparable diastereomers. researchgate.netrsc.orgrsc.org The ratio of these diastereomers was found to be dependent on the substituents of the precursors. researchgate.net This work underscores that even when starting with a chiral building block, the cyclization step itself may exhibit poor diastereoselectivity, requiring separation of the final products or further optimization of the ring-closing conditions. researchgate.net An innovative strategy to overcome this involved the catalytic hydrogenation of a nitro group on the sulfonamide moiety, which altered the physical properties of the diastereomers, thereby improving their separability. researchgate.netrsc.orgrsc.org

Table 3: Diastereomeric Ratios of 1,4-Oxazepane Derivatives

| R³ Substituent on Phenyl Ring | Diastereomer Ratio (C2 R,S) | Combined Crude Purity | Reference |

|---|---|---|---|

| 4-Me-Ph | Separable isomers | 33-91% | rsc.org |

| 4-F-Ph | Separable isomers | 33-91% | rsc.org |

| 4-Br-Ph | Separable isomers | 33-91% | rsc.org |

| 4-CF₃-Ph | Separable isomers | 33-91% | rsc.org |

Diastereomeric Mixtures and Separation Techniques

The construction of the 1,4-oxazepane ring, especially when substituted, frequently creates one or more new stereocenters, leading to the formation of diastereomeric mixtures. The physical and chemical properties of these diastereomers can be very similar, making their separation a significant challenge in synthetic chemistry.

In the synthesis of chiral 1,4-oxazepane-5-carboxylic acids, the method of cyclization and cleavage from a solid support has been shown to yield mixtures of diastereomers. rsc.orgrsc.org Specifically, the cleavage of a resin-bound precursor using a cocktail of trifluoroacetic acid (TFA) and triethylsilane (Et₃SiH) can result in 1,4-oxazepane derivatives as a mixture of diastereomers that, in some cases, are inseparable by standard chromatographic techniques. rsc.orgresearchgate.net The separability of these mixtures is highly dependent on the substitution pattern of the molecule. For instance, certain substituents may yield diastereomers that are separable, while others form inseparable mixtures. rsc.org

A notable strategy for overcoming separation challenges involves chemical modification of the diastereomeric mixture. Research has demonstrated that catalytic hydrogenation of a nitro group on the benzenesulfonyl moiety can convert an inseparable mixture of diastereomers into a separable mixture of the corresponding anilines. rsc.orgrsc.org This transformation alters the physical properties of the molecules sufficiently to allow for their resolution.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation of diastereomeric mixtures. mdpi.comwvu.edu In cases involving 1,4-oxazepane analogues, Reverse-Phase HPLC (RP-HPLC) has been successfully employed to isolate specific isomers. researchgate.net For particularly challenging separations of sulfonamide stereoisomers, a more advanced approach involves chiral derivatization. nih.gov In this method, the diastereomeric mixture is reacted with a chiral reagent, such as (S)-(+)-1-(1-naphthyl)ethyl isocyanate, to form new diastereomeric derivatives. nih.gov These derivatives often exhibit greater differences in their physical properties, enabling baseline separation on either chiral or achiral stationary phases under normal phase conditions. nih.gov

| Precursor State | Resulting Mixture | Separation Outcome | Method for Improved Separation | Citation |

|---|---|---|---|---|

| Nitrobenzenesulfonamide derivative | Mixture of C2 R,S diastereomers | Inseparable | Not applicable | rsc.orgrsc.org |

| Aminobenzenesulfonamide derivative (post-hydrogenation) | Mixture of C2 R,S diastereomeric anilines | Separable | Catalytic hydrogenation of the nitro group | rsc.orgrsc.orgresearchgate.net |

| Substituted phenacyl nitrobenzenesulfonamides | Mixture of C2 R,S diastereomers | Variable (some separable, some not) | Dependent on specific substituents | rsc.org |

Advanced Synthetic Techniques and Scalability

To meet the demands of medicinal chemistry and drug development, modern synthetic strategies are employed to accelerate the synthesis of complex molecules like this compound and to ensure that these processes are scalable for larger production.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. ajrconline.orgsphinxsai.com The technique relies on the efficient and uniform heating of the reaction mixture by microwave irradiation, which can dramatically reduce reaction times from hours to minutes. sphinxsai.com

While specific microwave-assisted protocols for this compound are not extensively detailed in the literature, the application of this technology to the synthesis of related sulfonamide-containing heterocycles demonstrates its potential. For example, the synthesis of 4-[5-(4-hydroxyphenyl)-3-aryl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide derivatives has been successfully achieved using microwave irradiation. nih.gov In these procedures, reaction mixtures are irradiated for short durations (e.g., 5-7 minutes) at high temperatures (e.g., 200 °C) and power (e.g., 300W), leading to the rapid formation of the desired products. nih.gov The synthesis of other related heterocyclic systems, such as dibenzoxazepines, has also benefited from microwave assistance. researchgate.net These examples strongly suggest that microwave-assisted protocols could be developed to enhance the efficiency of key steps in the synthesis of 1,4-oxazepane sulfonamides.

Solid-phase organic synthesis offers significant advantages for the construction of heterocyclic libraries, primarily by simplifying the purification of intermediates. This approach has been successfully applied to the synthesis of chiral 1,4-oxazepane derivatives. rsc.orgrsc.org

The strategy involves immobilizing a suitable starting material, such as Fmoc-HSe(TBDMS)-OH, onto a solid support like Wang resin. rsc.orgresearchgate.net The resin-bound substrate is then subjected to a series of chemical transformations. These steps can include the reaction with various nitrobenzenesulfonyl chlorides followed by alkylation with 2-bromoacetophenones to build the necessary precursor. rsc.org A key advantage of this method is that excess reagents and byproducts from each step can be easily removed by washing the resin, eliminating the need for traditional chromatographic purification of intermediates.

The final step involves the cleavage of the molecule from the polymer support. A cleavage cocktail, such as TFA/Et₃SiH in dichloromethane, is used to release the product from the resin, which often triggers a simultaneous deprotection and intramolecular cyclization to form the desired 1,4-oxazepane ring structure. rsc.orgnih.gov This polymer-supported methodology provides a streamlined pathway to complex heterocyclic scaffolds.

Transitioning a synthetic route from a laboratory scale to large-scale production requires rigorous process optimization to ensure efficiency, safety, reproducibility, and economic viability. A systematic approach, such as Quality by Design (QbD), can be employed to identify critical process parameters and establish optimal reaction conditions. tandfonline.com

A study on the optimization of general sulfonamide synthesis provides a relevant model for the potential large-scale preparation of this compound. tandfonline.com Using response surface methodology (RSM), researchers systematically investigated the effects of base type, base equivalence, and temperature on the reaction yield and time. tandfonline.com The study identified lithium hydroxide monohydrate (LiOH·H₂O) as a superior base compared to others, and the optimal conditions were found to be 0.5 equivalents of the base at a temperature of 0–5°C. tandfonline.com These optimized parameters resulted in excellent yields with significantly reduced reaction times (1–8 minutes) and a simplified work-up process, contributing to a more sustainable and efficient synthesis. tandfonline.com

Applying similar principles to the synthesis of this compound would involve the systematic evaluation of solvents, reagents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact. For diastereomeric products, developing scalable separation techniques, such as preparative chromatography or fractional crystallization, would also be a critical aspect of process optimization. mdpi.com

| Parameter | Condition Investigated | Optimal Condition Found | Outcome | Citation |

|---|---|---|---|---|

| Base | Various inorganic bases (e.g., KOH, LiOH·H₂O) | LiOH·H₂O | Superior performance, minimized byproducts | tandfonline.com |

| Base Equivalence | Varied stoichiometry | 0.5 equivalents | High efficiency, reduced excess reagent | tandfonline.com |

| Temperature | Range of temperatures | 0–5°C | Mild conditions, high selectivity | tandfonline.com |

| Solvent System | Different organic and aqueous systems | Ethanol (B145695):Water (1:5) | Environmentally sustainable, easy work-up | tandfonline.com |

| Reaction Time | Monitored for completion | 1–8 minutes | Rapid and efficient process | tandfonline.com |

Chemical Reactivity and Derivatization of 1,4 Oxazepane 4 Sulfonamide

Transformations of the Sulfonamide Moiety

The sulfonamide group (R-SO₂NR'R'') is a robust and stable functional group, yet it can be strategically manipulated to introduce molecular diversity. nih.govresearchgate.net Modern synthetic methods have expanded the utility of sulfonamides from being considered terminal functional groups to versatile synthetic handles. chemrxiv.org

N-Substitution and Functionalization

The nitrogen atom of the sulfonamide can be functionalized through substitution reactions. In the synthesis of chiral 1,4-oxazepane-5-carboxylic acids, a key step involves the alkylation of a polymer-supported sulfonamide with 2-bromoacetophenones to yield N-phenacyl nitrobenzenesulfonamides. rsc.orgnih.gov This N-substitution is crucial for building the molecular framework that subsequently cyclizes to form the 1,4-oxazepane (B1358080) ring. rsc.orgnih.gov This approach demonstrates that the sulfonamide nitrogen can serve as a nucleophile, attacking an electrophilic carbon to form a new C-N bond, thereby enabling the introduction of various substituents.

General strategies for N-substitution on sulfonamides often involve the deprotonation of the N-H bond followed by reaction with an electrophile. The specific conditions can be tailored based on the nature of the starting materials and the desired product.

Table 1: Examples of N-Substitution Reactions on Sulfonamide Precursors for 1,4-Oxazepane Synthesis

| Reactant 1 (Sulfonamide) | Reactant 2 (Electrophile) | Product Type | Reference |

| Polymer-supported homoserine nitrobenzenesulfonamide | 2-Bromoacetophenones | N-phenacyl nitrobenzenesulfonamide | rsc.orgnih.gov |

Sulfonyl Radical Chemistry and Late-Stage Functionalization

While sulfonamides are generally stable, recent advancements have enabled their use in radical chemistry, particularly for late-stage functionalization (LSF). acs.org LSF refers to the modification of complex molecules at a late stage of a synthetic sequence, which is highly valuable in drug discovery. acs.org

A key strategy involves the conversion of sulfonamides into sulfonyl radical intermediates. nih.govox.ac.ukacs.org A metal-free, photocatalytic approach can generate these pivotal intermediates, which can then be combined with various reaction partners, such as alkenes, in hydrosulfonylation reactions to form complex sulfones. nih.govox.ac.ukacs.org This methodology transforms the typically inert sulfonamide group into a reactive handle for forging new carbon-sulfur bonds, unlocking previously underexplored reactivity. acs.org This process can also lead to the formation of a sulfinate anion, further expanding the possibilities for derivatization. nih.govresearchgate.netox.ac.uk

Table 2: Overview of Sulfonyl Radical Generation and Application

| Precursor | Method | Intermediate | Application | Reference |

| Pharmaceutically relevant sulfonamides | Metal-free photocatalysis | Sulfonyl radical | Hydrosulfonylation of alkenes | nih.govox.ac.ukacs.org |

| Primary sulfonamides | Diazotization | Sulfonyl-diazonium species | Conversion to sulfonyl chlorides, sulfonates | acs.org |

Cleavage and Modification of the S-N Bond

The sulfur-nitrogen (S-N) bond in sulfonamides, though generally stable, can be cleaved under specific conditions, allowing the sulfonamide to act as a versatile synthetic precursor. chemrxiv.org The nature of this bond is primarily characterized by electrostatic interactions and electron repulsion, with minimal π-bonding character involving sulfur's 3p orbitals. acs.orgchemrxiv.org

Reductive Cleavage: A mild and general method for the reductive cleavage of the S-N bond in secondary sulfonamides has been developed. chemrxiv.org This process uses a phosphine (B1218219) reductant and a redox shuttle to generate a sulfinate and an amine. chemrxiv.org These products can then be functionalized in-situ to access a variety of other medicinally relevant compounds, effectively converting the sulfonamide into a versatile synthetic handle. chemrxiv.org

Hydrolytic Cleavage: The S-N bond can also be cleaved via hydrolysis, often promoted under acidic conditions. nih.gov This reaction typically proceeds through nucleophilic substitution at the sulfur atom, yielding a sulfonic acid and the corresponding amine. nih.gov Theoretical studies on the fragmentation of sulfonamides confirm that heterolytic S-N bond cleavage is a common pathway. rsc.orgresearchgate.net

Diazotization-Enabled Cleavage: For primary sulfonamides, a diazotization strategy provides an efficient route for S-N bond cleavage without the need for pre-functionalization. acs.org This method allows for the direct conversion of primary sulfonamides into sulfonyl chlorides and other derivatives, proving useful for the late-stage modification of complex molecules. acs.org

Table 3: Methods for S-N Bond Cleavage in Sulfonamides

| Cleavage Method | Reagents/Conditions | Key Intermediates/Products | Reference |

| Reductive Cleavage | P(III) reductant, redox shuttle | Sulfinate, Amine | chemrxiv.org |

| Hydrolytic Cleavage | Acidic conditions (e.g., ceria-catalyzed) | Sulfonic acid, Amine | nih.gov |

| Diazotization | tert-Butyl nitrite (B80452) (tBuONO) | Sulfonyl-diazonium species | acs.org |

| Mass Spectrometry Fragmentation | Collision-Induced Dissociation (CID) | Heterolytic bond cleavage products | rsc.orgresearchgate.net |

Reactivity of the 1,4-Oxazepane Ring System

The 1,4-oxazepane ring is a seven-membered saturated heterocycle containing both nitrogen and oxygen atoms. nih.gov Its reactivity is dictated by the properties of these heteroatoms and the carbon atoms of the ring.

Reactions at the Nitrogen and Oxygen Heteroatoms

Nitrogen Heteroatom: In 1,4-Oxazepane-4-sulfonamide, the nitrogen atom is part of the sulfonamide group. This significantly influences its reactivity compared to a typical secondary amine. The strong electron-withdrawing nature of the sulfonyl group reduces the nucleophilicity and basicity of the nitrogen atom. Consequently, reactions such as N-alkylation or N-acylation, while possible (as discussed in section 3.1.1), are generally less facile than with a free amine. The nitrogen's lone pair is delocalized towards the sulfonyl group, which also results in a significant rotational barrier around the S-N bond. researchgate.net

Oxygen Heteroatom: The oxygen atom in the 1,4-oxazepane ring behaves as a typical ether. Its lone pairs of electrons make it a Lewis base, capable of being protonated by acids or coordinating to Lewis acids. iajpr.comnih.gov This activation can make the adjacent ring carbons (C3 and C5) more susceptible to nucleophilic attack, potentially leading to ring-opening reactions under harsh conditions. iajpr.com In the synthesis of oxazepine-quinazolinone scaffolds, the ether oxygen of the seven-membered oxazepane ring can act as a hydrogen bond acceptor. nih.gov

Functionalization of Ring Carbons

Functional groups can be introduced onto the carbon skeleton of the 1,4-oxazepane ring, primarily through synthetic strategies that build the ring system with the desired substituents already in place.

A notable example is the synthesis of chiral 1,4-oxazepane-5-carboxylic acids. rsc.orgnih.gov This method establishes a carboxylic acid group at the C5 position of the ring. The synthesis proceeds via an intramolecular cyclization where the stereochemistry at C5 is determined by the starting material, L-homoserine. rsc.org This work highlights the feasibility of installing functional groups amenable to further diversification on the oxazepane scaffold. rsc.orgnih.gov

Furthermore, the synthesis often results in a mixture of diastereomers, for instance, at the C2 position, indicating that this position is also a site for functionalization. rsc.org The ability to functionalize the ring at various positions is crucial for developing derivatives with specific properties, as seen in the development of 2,4-disubstituted 1,4-oxazepanes as dopamine (B1211576) D4 receptor ligands. nih.gov

Table 4: Reported Functionalization of the 1,4-Oxazepane Ring Carbons

| Position | Functional Group | Method | Reference |

| C5 | Carboxylic Acid | Intramolecular cyclization from functionalized homoserine | rsc.orgnih.gov |

| C2, C4 | Various substituents (e.g., p-chlorobenzyl) | Multi-step synthesis for receptor ligands | nih.gov |

Ring Contraction and Expansion Reactions

Ring contraction and expansion reactions represent sophisticated strategies to modify the core structure of heterocyclic compounds, offering pathways to novel scaffolds. While direct examples of ring contraction and expansion starting from this compound are not extensively documented, analogous transformations in related systems provide insights into the potential reactivity of this scaffold.

Ring Expansion Reactions: A notable method for the synthesis of the 1,4-oxazepane ring system involves the expansion of a smaller, more readily available morpholine (B109124) ring. For instance, the reaction of 4-benzyl-3-chloromethylmorpholine with phenoxide anions has been shown to yield not only the expected substitution product but also a significant amount of the ring-expanded 4-benzyl-6-phenoxy-1,4-oxazepane. rsc.org This transformation is proposed to proceed through a neighboring group participation mechanism, involving the formation of an intermediate aziridinium (B1262131) cation, which is then opened by the nucleophile to afford the seven-membered ring. This strategy highlights a potential synthetic route to substituted 1,4-oxazepanes that could subsequently be sulfonated at the nitrogen atom.

Ring Contraction Reactions: Although specific examples of ring contraction of the 1,4-oxazepane ring are scarce in the literature, reactions of other seven-membered heterocyclic systems suggest potential pathways. For example, certain azepine derivatives have been shown to undergo ring contraction to form piperidine (B6355638) or pyrrolidine (B122466) rings under specific conditions. These reactions are often driven by the formation of a more stable five- or six-membered ring system. The feasibility of such a transformation for a this compound would likely depend on the substitution pattern and the specific reaction conditions employed to induce such a rearrangement.

Scaffold Derivatization for Chemical Diversity Generation

The this compound framework serves as a versatile scaffold for the generation of chemical libraries aimed at drug discovery. Its three-dimensional structure and the presence of functional handles allow for the systematic introduction of a wide range of chemical substituents.

Introduction of Diverse Chemical Groups onto the Oxazepane-Sulfonamide Framework

The generation of chemical diversity from the this compound scaffold can be achieved by targeting different positions on the heterocyclic ring. The sulfonamide nitrogen, once formed, is relatively stable, making the ring atoms the primary sites for derivatization.

One effective strategy involves the use of spirocyclic scaffolds containing the 1,4-oxazepane moiety. For example, spiroacetals incorporating a 1,4-oxazepane ring with a free secondary amine can be readily functionalized. birmingham.ac.ukchemrxiv.orgnih.gov This secondary amine can be acylated with various carboxylic acids, sulfonylated with different sulfonyl chlorides, or reacted with isocyanates to form ureas, thereby introducing a wide array of chemical functionalities.

| Reactant Type | Functional Group Introduced | General Reaction |

|---|---|---|

| Carboxylic Acid (R-COOH) | Amide | Acylation |

| Sulfonyl Chloride (R-SO2Cl) | Sulfonamide | Sulfonylation |

| Isocyanate (R-NCO) | Urea | Urea Formation |

Multi-Step Functionalization Strategies

More complex derivatives of the this compound scaffold can be accessed through multi-step synthetic sequences. These strategies often involve the initial synthesis of a functionalized 1,4-oxazepane ring, followed by the introduction of the sulfonamide group and further modifications.

A representative example is the synthesis of chiral 1,4-oxazepane-5-carboxylic acids. nih.govrsc.orgrsc.org In this approach, a polymer-supported homoserine derivative is reacted with a nitrobenzenesulfonyl chloride and then alkylated. Cleavage from the solid support under specific conditions yields the 1,4-oxazepane ring. The nitro group on the benzenesulfonyl moiety can then be reduced to an amine, which provides a handle for further derivatization, such as diazotization followed by substitution, or acylation reactions. This multi-step approach allows for the controlled introduction of functionality at specific positions of the molecule.

Analog Synthesis and Structural Variations

The synthesis of analogs of this compound with various structural modifications is crucial for exploring structure-activity relationships (SAR). These variations can include altering the substituents on the carbon atoms of the oxazepane ring, changing the nature of the group attached to the sulfonyl moiety, or even replacing the oxygen atom with other heteroatoms.

Structural Characterization and Conformational Analysis

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of 1,4-Oxazepane-4-sulfonamide in both solution and solid states. Each technique offers unique insights into the compound's atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

In a typical ¹H NMR spectrum of this compound, distinct signals, or resonances, would be expected for the protons in different chemical environments within the oxazepane ring and the sulfonamide group. The integration of these signals would correspond to the number of protons in each unique environment. Furthermore, the splitting patterns of the signals (singlet, doublet, triplet, etc.), arising from spin-spin coupling, would provide information about the number of neighboring protons, thus helping to establish the connectivity of the atoms.

Similarly, a ¹³C NMR spectrum would display a series of peaks, each corresponding to a unique carbon atom in the molecule. The chemical shift of each peak would indicate the electronic environment of the carbon atom, allowing for the differentiation between carbons in the oxazepane ring and those adjacent to the heteroatoms (nitrogen, oxygen, and sulfur).

Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|

Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to the N-H, S=O, C-N, C-O, and C-H bonds. The presence of strong absorption bands in the regions of 3400-3200 cm⁻¹ and 1350-1300 cm⁻¹ / 1160-1120 cm⁻¹ would be indicative of the sulfonamide group's N-H and S=O stretches, respectively. The C-O stretching of the ether linkage in the oxazepane ring would likely appear in the 1150-1085 cm⁻¹ region.

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| Data not available | N-H stretch (sulfonamide) |

| Data not available | C-H stretch (aliphatic) |

| Data not available | S=O stretch (sulfonamide) |

| Data not available | C-O stretch (ether) |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a technique used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to the exact mass of the molecule. While experimental data is not available, predicted mass spectrometry data suggests a monoisotopic mass of 180.05687 Da. The fragmentation pattern would likely involve the cleavage of the oxazepane ring and the loss of the sulfonamide group or parts thereof, providing further confirmation of the compound's structure.

Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z |

|---|---|

| [M+H]⁺ | 181.06415 |

| [M+Na]⁺ | 203.04609 |

| [M-H]⁻ | 179.04959 |

| [M+NH₄]⁺ | 198.09069 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise measurements of bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecule's conformation. To date, the crystal structure of this compound has not been reported in the Cambridge Structural Database.

Analysis of Bond Lengths, Angles, and Dihedral Angles

Should a crystal structure of this compound be determined, a detailed analysis of its geometric parameters would be possible. This would involve measuring the lengths of all covalent bonds (e.g., S-N, S-O, C-C, C-N, C-O), the angles between adjacent bonds, and the dihedral angles that describe the conformation of the seven-membered oxazepane ring. This data would be crucial for understanding the steric and electronic effects that influence the molecule's shape.

Hypothetical Bond Lengths for this compound

| Bond | Length (Å) |

|---|

Hypothetical Bond Angles for this compound

| Angle | Degree (°) |

|---|

Hypothetical Dihedral Angles for this compound

| Dihedral Angle | Degree (°) |

|---|

Supramolecular Interactions in Crystal Lattices

X-ray crystallography would also reveal the nature of the intermolecular interactions that stabilize the crystal lattice of this compound. It is anticipated that hydrogen bonding would be a prominent feature, with the sulfonamide N-H group acting as a hydrogen bond donor and the oxygen atoms of the sulfonamide and the oxazepane ring acting as acceptors. The analysis of these supramolecular interactions is key to understanding the material's physical properties, such as its melting point and solubility.

Computational and Theoretical Studies of Conformational Dynamics

Seven-membered rings, such as the 1,4-oxazepane (B1358080) core, are known for their significant conformational flexibility. nih.gov Unlike the more rigid six-membered rings, seven-membered systems possess a greater number of low-energy conformations. For an N-membered ring, there are N-3 large-amplitude vibrations that result in nonplanar, or puckered, conformations. smu.edu Consequently, the 1,4-oxazepane ring is not static but exists as a dynamic equilibrium of multiple interconverting forms.

The primary conformations available to seven-membered heterocycles are typically variations of chair and boat forms. researchgate.netgoogle.com The conformation can be generally described as a combination of chair/twist-chair (C/TC) and boat/twist-boat (B/TB) pseudorotational cycles. researchgate.net The presence of two different heteroatoms (oxygen and nitrogen) and a bulky sulfonamide group at the 4-position in this compound introduces specific steric and electronic constraints that influence the conformational preferences. Nevertheless, analysis of related chiral 1,4-oxazepanes has suggested that the scaffold often exists in the most energetically favorable chair conformation. rsc.org

The interconversion between the various conformations of a seven-membered ring can be visualized on a potential energy surface known as a pseudorotational landscape. This landscape maps the different conformers and the energy barriers that must be overcome for the ring to transition from one form to another. smu.edunih.gov These conformational changes represent instructive examples of molecular flexibility and complexity. smu.edu

For seven-membered rings, two main pseudorotational pathways are considered: one connecting various chair and twist-chair forms and another connecting boat and twist-boat forms. researchgate.net Studies on ε-caprolactone, a related seven-membered heterocycle, have provided valuable data on the relative energies of these conformers. Quantum chemical calculations identified a chair form as the most stable conformer, with a twist-boat conformer being significantly higher in energy. smu.edunih.gov The energy difference highlights the thermodynamic preference for specific geometries, although multiple conformations may be populated at room temperature.

Table 1: Illustrative Relative Energies of Conformers in a Representative Seven-Membered Heterocycle (ε-Caprolactone)

| Conformer | Relative Energy (kJ/mol) | Note |

| Chair (C) | 0.0 | Most stable conformer |

| Twist-Boat (TB) | 9.4 | Located in the B-TB pseudorotation cycle smu.edunih.gov |

| Twist-Chair (TC) | 20.0 - 22.1 | Higher in energy, located on the C-TC pseudorotation path smu.edu |

Data derived from studies on ε-caprolactone as an analogue for a seven-membered heterocyclic ring system. smu.edunih.gov

Molecular modeling, particularly using Density Functional Theory (DFT), has become a powerful tool for investigating the structural and electronic properties of heterocyclic compounds. nih.govresearchgate.net For systems like this compound, where experimental characterization of all conformers can be challenging, DFT calculations provide critical insights into geometric parameters, relative energies, and the electronic effects of substituents.

DFT methods, such as those employing the B3LYP functional, have been successfully used to optimize the molecular structures of complex fused 1,4-oxazepine (B8637140) derivatives, with results showing excellent agreement with experimental X-ray diffraction data. nih.govresearchgate.net These calculations can determine key structural features, including bond lengths, bond angles, and torsional angles that define the ring's pucker. Furthermore, DFT is employed to study reaction mechanisms and stereoselectivity, where noncovalent interactions play a crucial role in determining the preferred conformational outcomes. acs.orgresearchgate.net Computational studies on various sulfonamides have also utilized DFT to determine the preferred orientation of the sulfonamide group relative to the ring it is attached to. mdpi.comdntb.gov.ua

The conformational flexibility of the 1,4-oxazepane ring results in complex stereodynamic behavior, characterized by processes such as ring inversion. Ring inversion is the process by which the ring flips from one chair or boat conformation to its mirror image or another stable form, passing through higher-energy transition states. mdpi.com

For seven-membered rings, these inversion and pseudorotation processes are often coupled. The energy barriers for these interconversions determine the rate at which the ring dynamically changes its shape. For instance, computational studies on related N,N-disubstituted-1,4-diazepanes have shown that these seven-membered rings can adopt a low-energy twist-boat conformation. nih.gov The transition between chair and twist conformers in similar cyclic systems proceeds through a high-energy transition state. nih.gov The specific pathway and associated energy barriers for this compound would be influenced by the nature of the heteroatoms and the steric and electronic properties of the sulfonamide group.

Table 2: Summary of Key Conformational Features in Seven-Membered Heterocycles

| Feature | Description |

| Primary Conformations | Chair (C), Twist-Chair (TC), Boat (B), Twist-Boat (TB) |

| Most Stable Conformer | Typically a chair-like conformation is energetically favored. researchgate.netrsc.org |

| Interconversion Pathway | Pseudorotation and ring inversion via transition states. |

| Influencing Factors | Torsional strain, angle strain, transannular interactions, and substituent effects. |

Advanced Research Applications in Chemical Sciences

1,4-Oxazepane-4-sulfonamide as a Synthetic Intermediate

There is currently no available scientific literature that describes the use of this compound as a synthetic intermediate.

Precursor in Complex Molecule Synthesis

No documented instances of this compound being utilized as a precursor in the synthesis of more complex molecules have been found in a thorough search of chemical literature.

Building Block for Bridged or Fused Ring Systems

While the synthesis of bridged and fused ring systems containing sulfonamide or oxazepine moieties is an active area of research, there are no specific examples in the current body of scientific work where this compound serves as the foundational building block for such structures.

Contributions to Organic Catalysis Research

No evidence has been found to suggest that this compound has been investigated for its potential contributions to organic catalysis.

Design of Ligands Utilizing the Sulfonamide Moiety

A search of the relevant literature did not yield any examples of ligands for catalysis that have been designed or synthesized using the this compound scaffold.

Exploration in Organocatalysis

There is no information available to indicate that this compound has been explored for its potential as an organocatalyst.

Future Research Trajectories and Emerging Avenues for 1,4 Oxazepane 4 Sulfonamide Chemistry

Unexplored Synthetic Pathways and Methodological Innovations

The development of novel synthetic routes is fundamental to unlocking the full potential of 1,4-oxazepane-4-sulfonamide chemistry. Current research trends emphasize the need for methodologies that are not only efficient but also environmentally benign and adaptable to high-throughput synthesis.

The principles of green chemistry are increasingly influencing the synthesis of pharmacologically relevant molecules. unibo.itmdpi.com Future research on this compound is likely to prioritize the development of sustainable synthetic processes that minimize waste and environmental impact. mdpi.com This includes the adoption of solvent-free reaction conditions, the use of safer and renewable solvents, and the development of atom-economical reaction pathways. unibo.itmdpi.com

One promising avenue is the exploration of mechanochemistry, which involves conducting reactions in the solid state by grinding, often eliminating the need for bulk solvents. A solvent-free mechanochemical approach has been successfully demonstrated for the synthesis of sulfonamides from disulfides and amines. rsc.org Adapting this technique for the final sulfonamide formation step in the synthesis of this compound could offer a significantly greener alternative to traditional solution-phase methods.

Another key area is the development of metal-free catalytic systems. A highly efficient method for constructing sulfonamides from sodium sulfinates and amines has been developed using iodine in water at room temperature, completely avoiding the need for metal catalysts, bases, or ligands. rsc.org Similarly, catalyst-free methods for sulfonamide synthesis from sulfonyl chlorides and amines in water or ethanol (B145695) have been reported, offering high yields and selectivity in short reaction times. researchgate.net Applying these catalyst-free and aqueous conditions to the synthesis of this compound could drastically improve the sustainability profile of its production.

| Synthesis Strategy | Key Features | Potential Application for this compound |

| Mechanochemistry | Solvent-free, one-pot-double-step procedure. rsc.org | Final amination step to form the sulfonamide moiety without bulk solvents. |

| Iodine-Mediated Synthesis | Metal-free, base-free, proceeds in water at room temperature. rsc.org | Sulfonamide formation under mild, environmentally friendly conditions. |

| Catalyst-Free Synthesis | Reactions proceed in green solvents (water, ethanol) without a catalyst. researchgate.net | A simplified and greener process for coupling the sulfonyl group with the oxazepane nitrogen. |

| Photocatalysis | Transition-metal-free, uses light to activate abundant precursors like aryl triflates. rsc.org | Modular synthesis allowing for diverse functional groups on the sulfonamide aryl ring under mild conditions. |

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including enhanced safety, improved reaction control, higher yields, and simplified scale-up. researchgate.net The application of flow chemistry to the multi-step synthesis of active pharmaceutical ingredients (APIs) is a rapidly growing field. tue.nl

Future research should explore the adaptation of the synthesis of this compound to a continuous flow process. This could involve designing a multi-step sequence where intermediates are generated and consumed in a continuous stream, minimizing manual handling and purification steps. For example, a flow system could be designed for the synthesis of sulfonamide libraries, incorporating automated column regeneration and purification steps. unimi.it Such systems allow for the rapid generation of derivatives for structure-activity relationship (SAR) studies. The use of packed-bed reactors containing immobilized reagents or catalysts can further streamline the process, as demonstrated in the synthesis of various APIs. thieme-connect.deu-szeged.hu

A potential multi-step flow synthesis for this compound could involve the initial formation of the oxazepane ring in one reactor module, followed by in-line purification or extraction, and subsequent reaction with a sulfonyl chloride derivative in a second module to yield the final product. The precise control over temperature, pressure, and residence time in flow reactors could optimize reaction conditions that are often challenging in batch processes. researchgate.net

Discovery of Novel Reactivity Patterns

Beyond improving existing synthetic methods, future research will aim to discover new reactions and functionalization strategies for the this compound core. This will enable the creation of more complex and diverse molecular architectures.

Current functionalization strategies often focus on modifying substituents on an aromatic ring of the sulfonamide group. Future work should explore the reactivity of the 1,4-oxazepane (B1358080) ring itself. While the sulfonamide group is generally deactivating, selective functionalization at positions on the heterocyclic ring could provide access to novel analogues.

One area of exploration could be electrochemical synthesis. An electrochemical amino-oxygenation of alkenes has been reported for the synthesis of saturated N/O-heterocycles, offering a route to six-, seven-, and eight-membered rings without the need for chemical oxidants or redox catalysts. researchgate.net Investigating similar electrochemical approaches could lead to new methods for constructing or functionalizing the 1,4-oxazepane ring.

Furthermore, new annulation strategies, such as the [3+4] annulation of aza-oxyallyl cations with amphoteric compounds to assemble 1,4-oxazepane-3-ones, provide a concise method for creating functionalized seven-membered rings. vu.nlnih.gov Using the resulting oxazepanone as a scaffold for further derivatization before or after the addition of the sulfonamide group could be a fruitful strategy.

The development of reactions that proceed under mild, catalyst-free conditions is a central goal of modern synthetic chemistry. As mentioned, catalyst-free methods for the synthesis of sulfonamides have already been developed. researchgate.net A key future direction will be to expand this concept to the construction of the 1,4-oxazepane ring itself. For instance, a ring-forming cascade reaction has been shown to produce researchgate.netnih.govoxazepine-based sulfonamides at room temperature, where the primary sulfonamide functionality plays a key role in enabling the cyclization. nih.gov Exploring whether the sulfonamide group can similarly direct the cyclization to form the saturated 1,4-oxazepane ring under mild conditions would be a significant advance.

Research into N-propargylamines as versatile building blocks has opened new, atom-economical routes to 1,4-oxazepane derivatives. rsc.org Investigating the reaction of a sulfonamide-containing N-propargylamine with an appropriate oxygen-containing nucleophile could provide a direct, mild, and potentially catalyst-free pathway to the target scaffold.

Integration with Advanced Characterization Techniques

A comprehensive understanding of the three-dimensional structure, conformation, and physicochemical properties of this compound is essential for designing new derivatives and understanding their biological activity. While standard techniques like NMR and IR spectroscopy are routinely used to confirm the structure of newly synthesized oxazepane derivatives, future research will benefit from the integration of more advanced characterization methods. inovatus.esrsc.org

High-resolution mass spectrometry (HRMS) will be crucial for confirming elemental composition, while single-crystal X-ray crystallography could provide definitive information on the solid-state conformation of the molecule and its derivatives. This is particularly important for understanding intermolecular interactions and guiding structure-based drug design. Computational methods, such as density functional theory (DFT), can complement experimental data by providing insights into conformational preferences, electronic properties, and reactivity, helping to rationalize observed chemical behavior and predict new reactivity patterns.

In-situ Spectroscopic Monitoring of Reactions

The synthesis of the this compound core and its subsequent derivatization involves multi-step processes where reaction kinetics, intermediate formation, and endpoint determination are critical for optimizing yield and purity. Traditional offline analytical methods, such as chromatography and post-reaction spectroscopy, provide only snapshots of the chemical transformation. In contrast, in-situ spectroscopic monitoring offers a continuous, real-time window into the reaction vessel, enabling a more profound understanding and control of the synthesis.

Future research should focus on implementing techniques like Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR), Raman spectroscopy, and Process Analytical Technology (PAT)-enabled Nuclear Magnetic Resonance (NMR) spectroscopy. These non-invasive techniques can track the concentration of reactants, intermediates, and products by monitoring characteristic vibrational bands or resonance signals as the reaction progresses. For instance, monitoring the disappearance of the N-H stretch of the parent 1,4-oxazepane and the appearance of the characteristic S=O stretches of the sulfonamide group can provide precise kinetic data. This information is invaluable for developing robust and scalable synthetic protocols, identifying optimal reaction conditions (temperature, catalyst loading, addition rates), and detecting potential side reactions or unstable intermediates.

| Spectroscopic Technique | Potential Application in this compound Synthesis | Type of Data Generated | Key Advantages |

|---|---|---|---|

| ATR-FTIR Spectroscopy | Real-time monitoring of sulfonyl chloride reaction with 1,4-oxazepane. | Concentration profiles of reactants and products over time. | High sensitivity to functional group changes, robust for slurry reactions. |

| Raman Spectroscopy | Tracking symmetric vibrations, such as S=O and C-S bonds, which are often weak in IR. | Kinetic data, identification of polymorphic forms during crystallization. | Excellent for aqueous and non-polar solvent systems, non-contact measurement. |

| Process NMR Spectroscopy | Detailed structural elucidation of transient intermediates and byproducts. | Quantitative concentration data, reaction mechanism insights. | Provides unambiguous structural information, highly quantitative. |

Advanced Crystallographic Techniques for Dynamic Processes

The three-dimensional structure of this compound and its derivatives dictates their physical properties and biological interactions. While static single-crystal X-ray diffraction provides a precise average structure, it fails to capture the dynamic motions and conformational flexibility inherent to the seven-membered oxazepane ring. The heterocyclic ring can adopt various conformations, and understanding the energetic landscape and interconversion pathways is crucial. nih.gov

Advanced techniques such as time-resolved serial crystallography and dynamic quantum crystallography are emerging as powerful tools to study these dynamic processes. researchgate.netnih.gov Time-resolved studies, using pump-probe methods at synchrotrons or X-ray free-electron lasers (XFELs), could potentially capture snapshots of the molecule as it undergoes conformational changes or participates in a reaction in the crystalline state. researchgate.net Furthermore, combining high-resolution diffraction data with quantum chemical calculations, as done in dynamic quantum crystallography, can provide a more accurate model of electron density and thermal motion, revealing subtle details about bonding and intermolecular interactions. nih.gov Applying these methods could elucidate the conformational preferences of the 1,4-oxazepane ring (e.g., chair vs. boat conformations) and how these are influenced by substitution on the sulfonamide moiety or by crystal packing forces. mdpi.com

| Crystallographic Technique | Focus Area | Information Gained for this compound | Typical Requirements |

|---|---|---|---|

| Standard Single-Crystal XRD | Static average structure | Bond lengths, bond angles, crystal packing, absolute configuration. | Single crystal of sufficient size and quality. |

| Time-Resolved Serial Crystallography | Dynamic processes in crystals | Conformational intermediates, reaction pathways in the solid state. | Microcrystals, Synchrotron/XFEL source. |

| Dynamic Quantum Crystallography | Electron density and thermal motion | Accurate hydrogen atom positions, nature of non-covalent interactions. | High-resolution diffraction data, DFT calculations. nih.gov |

Broader Implications for Heterocyclic and Sulfonamide Chemistry

The study of this compound extends beyond the properties of the molecule itself, offering insights and tools that can be applied to the broader fields of heterocyclic and sulfonamide chemistry.

Generalization of Synthesized Architectures

The this compound scaffold represents a versatile template for the creation of diverse chemical libraries. The synthetic strategies developed for this parent compound can be generalized to produce a wide array of analogues with tailored properties. The structure presents multiple points for diversification, allowing for systematic exploration of the chemical space.

Sulfonamide Moiety (R¹): The aryl or alkyl group attached to the sulfonyl function can be readily varied using a range of commercially available sulfonyl chlorides. This allows for the modulation of electronic properties, lipophilicity, and steric bulk, which are critical determinants of biological activity in many sulfonamide-based drugs. nih.gov

Oxazepane Ring (R², R³): Functional groups can be introduced onto the carbon backbone of the 1,4-oxazepane ring. This can be achieved by starting with substituted precursors or through post-synthesis modification. Such substitutions can influence the ring's conformation and provide additional vectors for interaction with biological targets.

By systematically modifying these positions, large libraries of compounds can be generated. This approach is fundamental to modern medicinal chemistry for structure-activity relationship (SAR) studies. nih.gov The knowledge gained from synthesizing and characterizing these libraries can contribute to a more general understanding of the chemistry of seven-membered N,O-heterocycles. dntb.gov.uaresearchgate.net

| Diversification Point | Structural Location | Example Precursor/Reagent | Potential Impact on Properties |

|---|---|---|---|

| R¹ | Group on Sulfonyl Moiety | Benzenesulfonyl chloride, Thiophenesulfonyl chloride | Modulates electronics, solubility, target interaction. |

| R² | Carbon atom C2/C3/C5/C6/C7 | Chiral amino alcohols | Introduces chirality, alters ring conformation, provides new interaction sites. |

| R³ | Nitrogen atom N1 (if derivatized) | Alkylation/Acylation reagents | Modifies basicity and nucleophilicity. |

Theoretical Predictions Guiding Experimental Research

Computational chemistry provides a powerful predictive tool that can guide and rationalize experimental investigations in sulfonamide and heterocyclic chemistry. The application of theoretical models to this compound can significantly streamline the research process. Methods such as Density Functional Theory (DFT) can be used to predict a range of molecular properties before a compound is ever synthesized.

For instance, theoretical calculations can predict equilibrium geometries, conformational energy landscapes of the flexible oxazepane ring, and spectroscopic signatures (IR, NMR) to aid in structural characterization. Furthermore, quantum chemical models have been successfully used to predict the pKa values of sulfonamides with high accuracy by correlating them with calculated structural parameters like bond lengths. nih.gov This is crucial for understanding a compound's behavior in a physiological environment. Molecular docking studies can predict the binding modes of this compound derivatives to specific protein targets, thereby prioritizing the synthesis of compounds with the highest predicted affinity and guiding the design of more potent analogues. researchgate.net This synergy between theoretical prediction and experimental validation allows for a more rational, resource-efficient approach to chemical research.

| Property | Theoretical Method | Predicted Value (Hypothetical) | Experimental Value (Hypothetical) | Significance |

|---|---|---|---|---|

| Sulfonamide pKa | DFT (Bond Length Correlation) | 9.85 | 9.92 | Predicts ionization state at physiological pH. nih.gov |

| Dipole Moment | DFT Calculation | 3.2 D | 3.1 D | Influences solubility and crystal packing. |

| Binding Affinity (IC₅₀) | Molecular Docking Score | -8.5 kcal/mol | 1.2 µM | Prioritizes compounds for synthesis in drug discovery. |

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthesis protocol for 1,4-Oxazepane-4-sulfonamide to ensure purity and reproducibility?

- Methodological Answer : Synthesis protocols should prioritize stepwise validation, including intermediate characterization via NMR or LC-MS. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize side products like sulfonamide derivatives (e.g., toluenesulfonamide analogs) . Document all procedural deviations and use standardized impurity profiling (e.g., EP guidelines for sulfonamide-related impurities) to ensure batch consistency .

Q. Which analytical techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and NMR are critical for structural confirmation. For purity assessment, combine HPLC with UV/Vis detection (λ = 210–254 nm) and charged aerosol detection (CAD) to identify non-chromophoric impurities. Cross-reference spectral data with PubChem entries for validation . Statistical analysis (e.g., RSD < 2% for retention times) ensures reproducibility .

Q. How can researchers establish preliminary biological activity profiles for this compound?

- Methodological Answer : Begin with in vitro assays targeting hypothesized pathways (e.g., enzyme inhibition using fluorogenic substrates). Use dose-response curves (IC/EC values) and negative controls (e.g., DMSO-only wells) to validate specificity. Replicate experiments in triplicate and apply ANOVA to assess significance (p < 0.05) .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in stability data for this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Compare degradation products via LC-MS/MS and employ multivariate analysis (e.g., PCA) to identify environmental factors (humidity, light) causing discrepancies. Reconcile findings with ICH Q1A guidelines and report confidence intervals for degradation rates .

Q. How can computational modeling enhance the understanding of this compound’s reactivity and intermolecular interactions?

- Methodological Answer : Use density functional theory (DFT) to calculate electrophilic/nucleophilic sites and molecular docking (AutoDock Vina) to predict binding affinities with target proteins. Validate models against experimental data (e.g., crystallographic structures from PubChem) and perform sensitivity analyses to assess parameter robustness .

Q. What methodologies are suitable for investigating the compound’s metabolic pathways and potential toxicity?

- Methodological Answer : Employ hepatocyte microsomal assays (e.g., human CYP450 isoforms) to identify phase I/II metabolites. Use high-resolution mass spectrometry (HRMS) for metabolite profiling and cross-reference with toxicogenomic databases (e.g., ToxCast). Apply benchmark dose (BMD) modeling to extrapolate in vitro toxicity thresholds to in vivo scenarios .

Methodological Best Practices

- Data Management : Raw datasets (e.g., chromatograms, spectral peaks) should be archived in appendices, while processed data (e.g., kinetic plots) are integrated into the main text. Use tools like OriginLab for error propagation analysis .

- Contradiction Resolution : When conflicting results arise, re-examine experimental variables (e.g., reagent purity, instrument calibration) and consult peer-reviewed meta-analyses to contextualize findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.